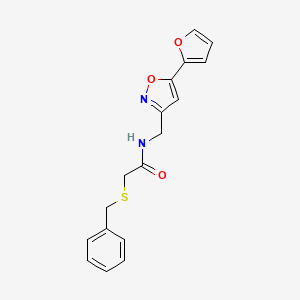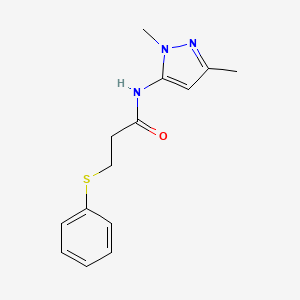
3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate is a chiral compound. It's primarily noted for its application as a chemical building block in organic synthesis and pharmaceutical research. The unique structural features of this compound—particularly the presence of two distinct ester groups attached to a pyrrolidine ring—confer specific reactivity and steric properties that make it valuable for creating complex molecular architectures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate typically involves the esterification of 3,4-pyrrolidinedicarboxylic acid with tert-butyl alcohol and ethanol. The general approach follows these steps:
Acid Activation: Activation of 3,4-pyrrolidinedicarboxylic acid by transforming it into an acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Esterification: Subsequent esterification with tert-butyl alcohol and ethanol in the presence of a base like pyridine to form the desired diester.
Industrial Production Methods
Industrial production methods involve large-scale esterification reactions under controlled conditions to ensure high yields and purity. Solvents like dichloromethane may be used to facilitate the reaction and assist in product isolation. Process optimization focuses on reaction time, temperature, and the molar ratio of reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Oxidative cleavage of the pyrrolidine ring can yield smaller carboxylic acid derivatives.
Reduction: Reduction can lead to the formation of corresponding alcohols if the ester groups are targeted.
Substitution: Nucleophilic substitution reactions may occur at the ester groups, enabling the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Use of strong oxidants like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Utilization of nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation Products: Corresponding pyrrolidine dicarboxylic acids or smaller chain carboxylic acids.
Reduction Products: Alcohol derivatives of the original esters.
Substitution Products: A range of substituted pyrrolidine esters, dependent on the nucleophile employed.
Aplicaciones Científicas De Investigación
3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate finds diverse applications:
In Chemistry: As an intermediate in organic synthesis, providing a chiral scaffold for the construction of complex molecules.
In Biology: Serving as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.
In Medicine: Being studied for potential use in drug development, particularly in the design of molecules with specific stereochemical requirements.
In Industry: Utilized in the manufacture of specialty chemicals, including agrochemicals and polymers.
Mecanismo De Acción
The compound's mechanism of action largely depends on the specific context of its application:
Molecular Targets: When used in drug development, it can interact with enzymes or receptors, influencing their function.
Pathways Involved: The pathways affected can vary but may include inhibition or activation of biological processes, resulting in therapeutic effects.
Comparación Con Compuestos Similares
3-O-Tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate stands out due to its unique combination of tert-butyl and ethyl ester groups. Similar compounds include:
3-O-Methyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate: Differing by the ester moiety, which may result in varying reactivity and steric properties.
3-O-Tert-butyl 4-O-propyl (3S,4S)-pyrrolidine-3,4-dicarboxylate: Possessing a longer alkyl chain, potentially affecting its solubility and interaction with other molecules.
Each compound's distinct structural characteristics provide unique advantages in synthetic and research applications, highlighting the importance of this compound in fields requiring precise stereochemical control.
Propiedades
IUPAC Name |
3-O-tert-butyl 4-O-ethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)8-6-13-7-9(8)11(15)17-12(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIBHHMLIVIKNW-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2850435.png)


![5-ethyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2850438.png)

![Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2850442.png)
![2-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2850443.png)
![2-(Bicyclo[4.1.0]heptan-2-yl)ethan-1-ol](/img/structure/B2850445.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}cyclopropanesulfonamide](/img/structure/B2850448.png)
![(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2850450.png)
![(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B2850452.png)


